molecular formula C21H22N4O2 B7497703 5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide

5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide

Cat. No. B7497703
M. Wt: 362.4 g/mol
InChI Key: MBAALGYFDJUEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide, commonly known as EPMC, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

EPMC inhibits 5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream substrates, which leads to the activation of various signaling pathways. The inhibition of 5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide by EPMC has been shown to have various effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EPMC depend on the specific cellular process being studied. In cancer research, EPMC has been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis. In neurodegenerative disease research, EPMC has been shown to reduce the accumulation of β-amyloid and tau proteins and to improve cognitive function in animal models of Alzheimer's disease. In diabetes research, EPMC has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPMC in lab experiments is its high selectivity for 5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide. This allows researchers to study the specific effects of 5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide inhibition without interfering with other cellular processes. However, EPMC has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of EPMC in scientific research. One direction is to investigate the potential therapeutic effects of 5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide inhibition in cancer, neurodegenerative diseases, and diabetes. Another direction is to study the role of 5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide in other cellular processes, such as autophagy and circadian rhythm. Additionally, the development of more potent and selective 5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide inhibitors based on the structure of EPMC may lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of EPMC involves a multi-step process that starts with the reaction of 4-bromo-2-nitroaniline with ethyl acetoacetate to obtain 4-bromo-2-nitro-N-ethylbenzamide. This compound is then reacted with hydrazine hydrate to form 4-amino-2-nitro-N-ethylbenzamide, which is further reacted with 4-(2-bromoacetyl)phenylhydrazine to obtain 5-ethyl-N-[4-(2-bromoacetyl)phenyl]-1-phenylpyrazole-4-carboxamide. Finally, this compound is reacted with methylamine to form EPMC.

Scientific Research Applications

EPMC has been widely used in scientific research as a tool compound to study the role of 5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide in various cellular processes. It has been shown to inhibit 5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide activity in a dose-dependent manner and to induce the phosphorylation of downstream substrates of 5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide, such as β-catenin and tau. EPMC has been used to study the role of 5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide in cancer, neurodegenerative diseases, and diabetes. It has also been used to investigate the potential therapeutic effects of 5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide inhibition in these diseases.

properties

IUPAC Name

5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-3-19-18(14-23-25(19)17-7-5-4-6-8-17)21(27)24-16-11-9-15(10-12-16)13-20(26)22-2/h4-12,14H,3,13H2,1-2H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAALGYFDJUEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.